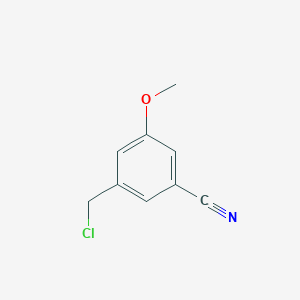

3-(Chloromethyl)-5-methoxybenzonitrile

Description

3-(Chloromethyl)-5-methoxybenzonitrile (CAS: Not explicitly provided in evidence) is a substituted benzonitrile derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive chloromethyl group, which enables further functionalization, and the electron-withdrawing nitrile group, which enhances stability and influences electronic properties.

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

3-(chloromethyl)-5-methoxybenzonitrile |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5H2,1H3 |

InChI Key |

IGPKUELDKAWTAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)CCl |

Origin of Product |

United States |

Preparation Methods

Methylation of 3-Hydroxybenzaldehyde Derivatives

A foundational route described in patent CN102690175A involves methylating 3-hydroxybenzaldehyde to 3-methoxybenzaldehyde using methyl sulfate under alkaline conditions. This step employs sodium hydroxide (10 mol/L) as a base, with reaction temperatures maintained between 10–50°C to optimize yield while minimizing side reactions. For instance, methylating 80 g of 3-hydroxybenzaldehyde with 91.2 g methyl sulfate (1.14 equivalents) in 400 g water at 25°C yielded 3-methoxybenzaldehyde with >90% purity after extraction with dichloromethane.

The methoxy group’s introduction at the meta position relative to the aldehyde functionality is critical for subsequent reductions. This regioselectivity is governed by the electron-donating nature of the methoxy group, which stabilizes intermediate carbocations during electrophilic substitution.

Reduction to 3-Methoxybenzyl Alcohol

Post-methylation, potassium borohydride (KBH₄) reduces the aldehyde to a primary alcohol. In Example 2 of the patent, 80 g of 3-methoxybenzaldehyde reacted with 9.4 g KBH₄ in 240 g water at 35–40°C, yielding 3-methoxybenzyl alcohol. The reaction’s exothermic nature necessitates controlled addition to prevent thermal degradation, with yields exceeding 85% under optimized conditions.

Chlorination to 3-Methoxybenzyl Chloride

The final chlorination step employs hydrochloric acid (HCl) to convert the alcohol to 3-methoxybenzyl chloride. In Example 8, treating 80 g of 3-methoxybenzyl alcohol with concentrated HCl at 50°C for 6 hours produced the target chloride with a 94% yield. This reaction proceeds via an SN2 mechanism, where HCl’s nucleophilic chloride ion displaces the hydroxyl group, facilitated by the alcohol’s protonation.

| Example | Substrate (g) | HCl (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2 | 80 | 1.5 | 20–30 | 3 | 89 |

| 6 | 80 | 2.0 | 15–20 | 6 | 91 |

| 8 | 80 | 2.5 | 50 | 6 | 94 |

Table 1: Chlorination conditions and yields from CN102690175A.

Nitrile Group Introduction via Triphosgene-Mediated Dehydration

Oxime Formation and Dehydration

A complementary strategy from ChemRxiv leverages triphosgene to convert aldehydes to nitriles via oxime intermediates. For instance, benzaldehyde oxime reacts with triphosgene in acetonitrile at 60°C, undergoing O-((trichloromethoxy)carbonyl) intermediate formation followed by dehydrochlorination to yield benzonitrile (99% conversion). This method avoids metal catalysts, making it environmentally favorable.

Applying this to 3-methoxybenzaldehyde, the aldehyde is first converted to its oxime using hydroxylamine hydrochloride. Subsequent triphosgene treatment at 60°C for 4 hours dehydrates the oxime to 3-methoxybenzonitrile, which can then undergo chloromethylation.

Chloromethylation of 3-Methoxybenzonitrile

Chloromethylation introduces the chloromethyl group at the meta position relative to the nitrile. Using formaldehyde and HCl in the presence of ZnCl₂ (Blanc reaction), 3-methoxybenzonitrile reacts to form 3-(chloromethyl)-5-methoxybenzonitrile. The nitrile’s electron-withdrawing nature directs electrophilic attack to the meta position, while the methoxy group’s electron-donating effect enhances reactivity.

Process Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane and chloroform, used in the patent’s extraction steps, improve product isolation by minimizing emulsification. Elevated temperatures (e.g., 50°C in Example 8) accelerate chlorination but risk side reactions like polychlorination, necessitating precise thermal control.

Catalytic and Stoichiometric Considerations

Excess methyl sulfate (1.14–2.0 equivalents) ensures complete methylation of 3-hydroxybenzaldehyde, while stoichiometric KBH₄ (0.12 equivalents) suffices for reduction due to its high reactivity. Triphosgene, used substoichiometrically (0.1 equivalents), effectively dehydrates oximes without generating phosgene gas, enhancing safety.

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

During HCl-mediated chlorination, competing E1 elimination can form 3-methoxybenzyl ethers if water is present. Anhydrous conditions and excess HCl suppress this, favoring the SN2 pathway.

Hydrolysis of Oxime Intermediates

Triphosgene reactions risk oxime hydrolysis to aldehydes, especially under prolonged heating. Rapid triphosgene addition and strict temperature control (60°C) mitigate this, ensuring >99% conversion to nitriles.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common methods.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary amines.

Scientific Research Applications

3-(Chloromethyl)-5-methoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The chloromethyl group can also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzonitrile Derivatives

Key Insights :

- Halogen Reactivity : Bromine in 3-(Bromomethyl)-5-chlorobenzonitrile offers greater leaving-group ability than chlorine, facilitating nucleophilic substitutions (e.g., in Suzuki couplings) .

- Polarity: Amino groups (e.g., in 2-Amino-4-chloro-5-methoxybenzonitrile) increase water solubility, whereas lipophilic substituents (e.g., phenoxy groups) enhance membrane permeability .

Key Insights :

- Sulfonyl vs. Methoxy Groups : Small sulfonyl substituents (e.g., -SO₂Me) in indole derivatives show potent cytotoxicity, suggesting that similar modifications in benzonitrile scaffolds could enhance bioactivity .

- Benzisoxazole Scaffolds : The presence of chloromethyl and acetamide groups in benzisoxazoles (e.g., N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide) underscores their utility in synthesizing CNS-active compounds .

Table 3: Reactivity of Chloromethyl-Substituted Compounds

Key Insights :

- The chloromethyl group in this compound serves as a versatile handle for introducing amines, alcohols, or thioethers, enabling diversification of pharmacophores .

- Bromine in 3-(Bromomethyl)-5-chlorobenzonitrile enhances reactivity in palladium-catalyzed cross-couplings, a critical feature in fragment-based drug design .

Q & A

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-5-methoxybenzonitrile?

Methodological Answer: A common approach involves nucleophilic substitution on a pre-functionalized benzonitrile scaffold. For example:

Start with 5-methoxybenzonitrile and introduce a chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., AlCl₃) .

Alternatively, use a two-step process:

Q. Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC).

- Optimize stoichiometry to minimize byproducts (e.g., di-alkylation).

Q. How should this compound be characterized spectroscopically?

Methodological Answer: Use a combination of techniques:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and chloromethyl (-CH₂Cl, δ ~4.5 ppm) groups. Compare with analogous compounds (e.g., 3-(Chloromethyl)-5-phenylpyridine ).

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functionalities.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₇ClNO) with experimental vs. calculated m/z values .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be analyzed?

Methodological Answer:

- In Situ Monitoring : Use LC-MS to track intermediates (e.g., methoxylated precursors) and optimize reaction time .

- Kinetic Studies : Employ stopped-flow NMR or FTIR to study chloromethylation rates under varying temperatures and catalysts .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity .

Data Contradiction Example :

If NMR signals for the chloromethyl group vary between batches, confirm purity via elemental analysis (C, H, N, Cl) and cross-validate with X-ray crystallography (if crystals are obtainable) .

Q. How can stability issues of this compound during storage be addressed?

Methodological Answer:

- Storage Conditions :

- Stability Testing :

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., MIC assays for antibacterial studies with fixed bacterial strains and nutrient media) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing methoxy with ethoxy) on activity .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity in assay buffers) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.